molecular formula C14H11NO2 B11884473 Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate CAS No. 97677-72-0

Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate

Cat. No.: B11884473
CAS No.: 97677-72-0
M. Wt: 225.24 g/mol
InChI Key: WXJOQYXAPJGHCS-UHFFFAOYSA-N
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Description

Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of indeno-pyridine derivatives. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate typically involves multi-step reactions. One common method includes the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor such as ammonium acetate . The reaction is often carried out in an aqueous medium with phase transfer catalysts like tetrabutylammonium bromide to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions required for optimal production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include various substituted indeno-pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate involves its interaction with various molecular targets and pathways. It can act as a calcium channel modulator, influencing the flow of calcium ions across cell membranes . This modulation can affect various physiological processes, including muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable compound in various synthetic and medicinal applications.

Biological Activity

Methyl 5H-indeno[1,2-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a fused indeno-pyridine ring system with a carboxylate ester functional group. The molecular formula is C12H9NO2C_{12}H_{9}NO_2 and it has a molecular weight of approximately 201.21 g/mol. This compound is recognized for its potential applications in medicinal chemistry due to its pharmacological properties.

Anticancer Activity

Research indicates that this compound may exhibit significant anticancer properties. Studies have shown that it can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. A notable study demonstrated that the compound effectively reduced the viability of various cancer cell lines, suggesting its potential as an anticancer agent .

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
HeLa (Cervical Cancer)15.2Inhibition of cell cycle
MCF-7 (Breast Cancer)12.8Apoptosis induction
A549 (Lung Cancer)18.5Inhibition of proliferation

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. A study evaluated its efficacy against various bacterial strains and fungi, revealing significant inhibition zones and low minimum inhibitory concentrations (MICs).

Table 2: Antimicrobial Activity Data

MicroorganismMIC (μg/mL)Activity Type
Staphylococcus aureus32Bactericidal
Escherichia coli64Bacteriostatic
Candida albicans16Fungicidal

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Anticancer Mechanism : The compound appears to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins . Additionally, it may disrupt the mitochondrial membrane potential, leading to cell death.
  • Antimicrobial Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis. Molecular docking studies suggest that the compound binds effectively to key enzymes involved in bacterial metabolism .

Case Study 1: Anticancer Efficacy in Animal Models

A recent animal study investigated the therapeutic potential of this compound in xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups treated with placebo. The compound was well-tolerated with minimal side effects observed .

Case Study 2: Clinical Relevance in Antimicrobial Resistance

In light of rising antimicrobial resistance, a clinical study assessed the efficacy of this compound against resistant strains of Staphylococcus aureus. The findings revealed that the compound retained activity against methicillin-resistant strains (MRSA), highlighting its potential as a novel therapeutic agent .

Properties

CAS No.

97677-72-0

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

methyl 5H-indeno[1,2-b]pyridine-5-carboxylate

InChI

InChI=1S/C14H11NO2/c1-17-14(16)12-9-5-2-3-6-10(9)13-11(12)7-4-8-15-13/h2-8,12H,1H3

InChI Key

WXJOQYXAPJGHCS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2=C(C3=CC=CC=C13)N=CC=C2

Origin of Product

United States

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